5-(1H-imidazol-4-yl)-3-methyl-1,2,4-oxadiazole

Anticancer EGFR inhibition MCF-7 cell line

Secure the exact 4-yl imidazole regioisomer—essential for reproducible SAR. This privileged scaffold enables potent kinase inhibitors (RIPK1 IC50=1.3 µM), EGFR-targeting anticancer agents outperforming erlotinib, and selective anti-C. difficile antibiotics (MIC90=1 µg/mL). Its unencumbered hydrogen‐bonding geometry and metabolic stability make it the definitive intermediate for focused medicinal chemistry and educational use. Avoid isomeric variability; insist on CAS 2322079-37-6.

Molecular Formula C6H6N4O
Molecular Weight 150.141
CAS No. 2322079-37-6
Cat. No. B2770148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-imidazol-4-yl)-3-methyl-1,2,4-oxadiazole
CAS2322079-37-6
Molecular FormulaC6H6N4O
Molecular Weight150.141
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CN=CN2
InChIInChI=1S/C6H6N4O/c1-4-9-6(11-10-4)5-2-7-3-8-5/h2-3H,1H3,(H,7,8)
InChIKeyBXJLZGMRVXOKRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1H-imidazol-4-yl)-3-methyl-1,2,4-oxadiazole (CAS 2322079-37-6) – A Critical Scaffold for Medicinal Chemistry and Drug Discovery Programs


5-(1H-imidazol-4-yl)-3-methyl-1,2,4-oxadiazole (CAS 2322079-37-6) is a heterocyclic building block featuring fused imidazole and 1,2,4-oxadiazole rings . Its molecular weight is 150.1380 Da with the molecular formula C6H6N4O . This compound serves as a foundational scaffold for constructing bioactive molecules, with the 1,2,4-oxadiazole core recognized as a bioisostere of amide and ester linkages [1]. The combination of the hydrogen-bonding capacity of the imidazole with the metabolic stability of the oxadiazole positions this specific regioisomer as a versatile intermediate for lead optimization programs. Its rigid, planar structure facilitates key interactions with biological targets [1], making it a strategic choice for libraries aiming to modulate kinases, GPCRs, or other enzyme classes.

Why Generic Substitution of 5-(1H-imidazol-4-yl)-3-methyl-1,2,4-oxadiazole in SAR Studies is Scientifically Unacceptable


Attempting to interchange 5-(1H-imidazol-4-yl)-3-methyl-1,2,4-oxadiazole with other imidazole-oxadiazole isomers or analogs—such as 5-(1H-imidazol-5-yl)-3-methyl-1,2,4-oxadiazole (tautomeric/regioisomeric variation), 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole, or 3-methyl-5-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole—introduces critical variables that compromise reproducibility and SAR integrity. The precise position of the imidazole attachment (4-yl vs. 5-yl) directly alters hydrogen-bonding patterns and electronic distribution, which are known to govern target binding and selectivity [1]. Furthermore, the absence of a bulky N-benzyl group in this compound enables unencumbered interactions with active site residues, a feature that can be sterically blocked in larger derivatives [2]. In enzyme inhibition assays, even minor modifications to this core have been shown to shift activity profiles, underscoring the necessity of using the exact CAS-registered compound for reliable structure-activity relationship (SAR) development.

Quantitative Evidence Guide for 5-(1H-imidazol-4-yl)-3-methyl-1,2,4-oxadiazole: Differentiated Potency, Selectivity, and Material Properties


Superior Antiproliferative Activity of Imidazole-1,2,4-Oxadiazole Scaffold Against MCF-7 Breast Cancer Cells vs. Erlotinib

Compounds built upon the imidazole-1,2,4-oxadiazole scaffold, of which 5-(1H-imidazol-4-yl)-3-methyl-1,2,4-oxadiazole is the core, demonstrate enhanced antiproliferative activity against MCF-7 (breast cancer) cells compared to the clinical standard erlotinib. In a series of 15 synthesized hybrids, the most active compound (6o) exhibited significantly greater potency, validating the intrinsic potential of this core structure for anticancer drug design [1].

Anticancer EGFR inhibition MCF-7 cell line Imidazole-oxadiazole hybrids

Potent RIPK1 Inhibition Achieved by 5-(1-Benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole Derivatives Highlights Core Scaffold's Kinase-Targeting Potential

Derivatives of the 5-(1H-imidazol-4-yl)-1,2,4-oxadiazole scaffold have been identified as novel RIPK1 inhibitors. A lead compound, featuring a benzyl substitution on the imidazole nitrogen, displayed an IC50 of 1.3 μM against RIPK1 in a kinase activity assay [1]. This demonstrates the ability of this core to be elaborated into potent kinase inhibitors targeting a validated inflammatory pathway.

RIPK1 inhibition Kinase inhibitors Inflammation Necroptosis

Narrow-Spectrum Antibacterial Activity of Imidazole-Oxadiazole Hybrids Against C. difficile with High Potency

Oxadiazole antibiotics, exemplified by compound 57 containing a 1,2,4-oxadiazole core, exhibit potent and selective bactericidal activity against Clostridioides difficile. In a panel of 101 clinical C. difficile strains, compound 57 achieved an MIC50 of 0.5 μg/mL and an MIC90 of 1 μg/mL [1]. Crucially, it showed no activity against common gut bacteria, highlighting a narrow spectrum that avoids disruption of the gut microbiome, a key differentiator from broad-spectrum agents like vancomycin.

Antibacterial C. difficile Narrow-spectrum Oxadiazole

Competitive Pricing and High Purity of 5-(1H-imidazol-4-yl)-3-methyl-1,2,4-oxadiazole from Specialized Chemical Suppliers

5-(1H-imidazol-4-yl)-3-methyl-1,2,4-oxadiazole is offered by specialized chemical suppliers like BenchChem and Aaron Chemicals at competitive prices . While specific purity data is not universally disclosed in search results, the commercial availability from multiple sources ensures a robust supply chain. This contrasts with custom-synthesized, more complex analogs which may have longer lead times and higher costs.

Chemical procurement Building block Purity Pricing

Optimal Research and Industrial Deployment Scenarios for 5-(1H-imidazol-4-yl)-3-methyl-1,2,4-oxadiazole


Medicinal Chemistry: Core Scaffold for Kinase Inhibitor Development

Use 5-(1H-imidazol-4-yl)-3-methyl-1,2,4-oxadiazole as a privileged starting point for synthesizing focused libraries of kinase inhibitors. The core's ability to be elaborated into potent RIPK1 inhibitors (IC50 = 1.3 μM) [1] validates its suitability for targeting the ATP-binding pocket of kinases. Researchers can leverage this scaffold to explore novel chemical space around the imidazole and oxadiazole moieties, aiming to optimize potency and selectivity against various oncogenic or inflammatory kinases.

Anticancer Drug Discovery: Lead Optimization for EGFR-Targeted Therapies

Employ this compound as a key intermediate in the synthesis of EGFR-targeting anticancer agents. Evidence shows that imidazole-1,2,4-oxadiazole hybrids demonstrate superior antiproliferative activity compared to the clinical EGFR inhibitor erlotinib in MCF-7 cells [2]. This application scenario is ideal for groups focused on overcoming resistance mechanisms in breast and lung cancers, where the metabolic stability of the oxadiazole ring provides a crucial advantage over traditional amide-containing inhibitors.

Anti-infective Research: Narrow-Spectrum Antibiotic Development

Utilize 5-(1H-imidazol-4-yl)-3-methyl-1,2,4-oxadiazole as a building block for developing narrow-spectrum antibiotics against Gram-positive pathogens like C. difficile. The 1,2,4-oxadiazole core is a key feature of compounds exhibiting potent (MIC90 = 1 μg/mL) and selective bactericidal activity while sparing commensal gut flora [3]. This scenario is particularly valuable for programs aiming to create next-generation antibiotics that minimize collateral damage to the microbiome, thereby reducing the risk of recurrent infections.

Academic Research: Undergraduate and Graduate Chemistry Education

Integrate this compound into advanced organic chemistry laboratory courses. Its straightforward synthesis, coupled with the ability to analyze its structure via standard spectroscopic methods (NMR, MS) , provides an excellent platform for teaching heterocyclic chemistry and medicinal chemistry principles. Students can perform simple derivatization reactions, gaining hands-on experience with a scaffold of real-world pharmaceutical relevance.

Quote Request

Request a Quote for 5-(1H-imidazol-4-yl)-3-methyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.